molecular formula C19H17FN4O2S B2613251 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021218-63-2

4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2613251
CAS No.: 1021218-63-2
M. Wt: 384.43
InChI Key: WTIOKEPVPFJTLB-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a synthetic compound that has gained attention from researchers due to its potential implications in different fields. It belongs to the class of organic compounds known as anilides .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic routes for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .


Molecular Structure Analysis

The molecular formula of the compound is C19H17FN4O2S and it has a molecular weight of 384.43.


Chemical Reactions Analysis

The compound exhibits substantial antiviral activity . The replacement of glutamic acid part of Pemetrexed with simple primary (a–e), secondary (f–h) and aryl amines (i–j) has significantly enhanced the antiviral activity to a larger extent .


Physical and Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . It has a density of 1.40±0.1 g/cm3 .

Scientific Research Applications

Radiosynthesis for Imaging

One notable application involves the automated radiosynthesis of radiotracers like [18F]FMISO and [18F]PM-PBB3, which are used for imaging hypoxia and tau pathology in clinical settings. These compounds, synthesized through 18F-fluoroalkylation, demonstrate sufficient radioactivity and yield for clinical applications, highlighting their importance in positron emission tomography (PET) imaging and cancer diagnostics (Ohkubo et al., 2021).

Antimicrobial Activity

Another area of application is in the development of novel Mycobacterium tuberculosis GyrB inhibitors. Thiazole-aminopiperidine hybrid analogues have shown promising results in inhibiting Mycobacterium tuberculosis, demonstrating the compound's potential in addressing antibiotic resistance and tuberculosis treatment (Jeankumar et al., 2013).

Cancer Research

Furthermore, these compounds have been explored for their efficacy in cancer research, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This has implications for the development of cancer therapies targeting tumor angiogenesis and metastasis (Borzilleri et al., 2006).

Antimycobacterial and Anticancer Agents

Research into the synthesis and antimicrobial activities of various compounds, including fluorinated benzothiazolo imidazole compounds, has revealed promising antimycobacterial activity. Such studies contribute to the discovery of new antimicrobial and anticancer agents, addressing the urgent need for novel treatments due to rising drug resistance and cancer incidence (Sathe et al., 2011).

Mechanism of Action

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-15-5-3-14(4-6-15)18(26)24-19-23-16(12-27-19)7-8-17(25)22-11-13-2-1-9-21-10-13/h1-6,9-10,12H,7-8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIOKEPVPFJTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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